Tris(4-chlorophenyl)phosphine

Descripción

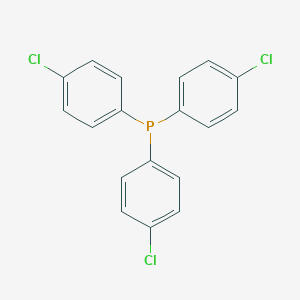

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tris(4-chlorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKSLJOIKWOGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151216 | |

| Record name | Tris(4-chlorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-54-2 | |

| Record name | Tris(4-chlorophenyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(4-chlorophenyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1159-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(4-chlorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-chlorophenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(4-chlorophenyl)phosphine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWG5LE6Q8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Derivatization

Established Synthetic Pathways for Tris(4-chlorophenyl)phosphine

The preparation of this compound can be achieved through several reliable methods, with the Grignard reagent-mediated pathway being the most conventional.

The most prevalent and versatile method for synthesizing tertiary phosphines, including this compound, involves the use of organometallic reagents, particularly Grignard reagents. rsc.orgrsc.org This approach relies on the reaction of a suitable Grignard reagent with a phosphorus halide, typically phosphorus trichloride (B1173362) (PCl₃).

The synthesis commences with the preparation of the Grignard reagent, 4-chlorophenylmagnesium bromide. This is achieved by reacting 4-chlorobromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The subsequent step involves the dropwise addition of phosphorus trichloride to the freshly prepared Grignard reagent. The stoichiometry is critical, requiring three equivalents of the Grignard reagent for every one equivalent of PCl₃ to ensure complete substitution of the chlorine atoms on the phosphorus center. The reaction is typically performed at low temperatures to control its exothermic nature. Following the reaction, an aqueous workup is performed to quench any unreacted Grignard reagent and to precipitate magnesium salts, which are then removed by filtration. The final product, this compound, is isolated from the organic layer, often as a white to light yellow crystalline powder, and can be further purified by recrystallization. chemicalbook.comsigmaaldrich.com This synthetic route is highly valued for its convenience and broad applicability in producing various triarylphosphines. rsc.org

While the Grignard route is common, other synthetic strategies have been developed. Organolithium reagents serve as a powerful alternative to Grignard reagents for the formation of P-C bonds. rsc.orgrsc.org This method involves the reaction of an organolithium species, such as 4-chlorophenyllithium, with phosphorus trichloride. The organolithium reagent is typically generated in situ via a lithium-halogen exchange reaction. rsc.org

Another significant alternative pathway is the reduction of the corresponding phosphine (B1218219) oxide, this compound oxide. The facile oxidation of phosphines means that sometimes syntheses are more conveniently carried out on the more stable phosphine oxide, with a final reduction step to yield the desired phosphine. researchgate.net A notable metal-free reduction method employs a system of oxalyl chloride ((COCl)₂) and a Hantzsch ester. rhhz.net This procedure has been shown to reduce this compound oxide to this compound in a 68% yield under mild conditions. rhhz.net This approach is attractive as it avoids the use of metal-based reducing agents. rhhz.net

Palladium-catalyzed cross-coupling reactions also represent a modern approach to P-C bond formation. liv.ac.uk However, studies have indicated that Heck-type coupling reactions using tris(4-bromophenyl)phosphine as a substrate can be sluggish, potentially due to the phosphine poisoning the palladium catalyst. liv.ac.uk

Synthesis and Modification of this compound Derivatives

The functionalization of this compound and its analogs opens avenues for creating a diverse range of ligands with tailored electronic and steric properties.

The modification of triarylphosphines can be achieved through various synthetic strategies, often by performing reactions on a related phosphine oxide derivative to avoid oxidation of the sensitive phosphorus(III) center. researchgate.net

Palladium-catalyzed coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for C-C bond formation and have been applied to functionalize bromo-substituted phenylphosphine (B1580520) oxides. liv.ac.uk For instance, while this compound oxide is generally inactive towards arylboronic acids under standard Suzuki conditions, its bromo-analog, tris(4-bromophenyl)phosphine oxide, readily couples with various arylboronic acids to yield biarylphosphine oxides. liv.ac.uk This strategy provides an effective route to aromatic phosphines with extended π-systems and varied electronic properties. liv.ac.uk

Another advanced functionalization technique is the direct, sterically controlled C-H borylation of bulky phosphines. nih.gov While triarylphosphines lacking ortho substituents can be unreactive under typical conditions, adjusting the solvent and increasing the reaction temperature can lead to successful monoborylation. nih.gov For example, the borylation of tris(3-chlorophenyl)phosphine (B1584081) can yield two different β-borylated regioisomers. nih.gov These borylated phosphines are valuable intermediates that can undergo further transformations, such as cross-coupling reactions, to introduce a wide array of functional groups. nih.gov

The synthesis of palladium(II) complexes with this compound and other ligands like thioureas or heterocyclic thiones represents another functionalization strategy. These mixed-ligand complexes, with the general formula [Pd(L2)₂(L1)₂]Cl₂ (where L1 is this compound), have been synthesized and characterized, demonstrating the versatility of the phosphine as a ligand in coordination chemistry. researchgate.net

Phosphine chalcogenides, particularly oxides, sulfides, and selenides, are an important class of derivatives. The oxidation of this compound to its corresponding oxide is a common reaction. rsc.orgrhhz.net

A modern and efficient method for the synthesis of phosphine sulfides and selenides involves the use of tetrabutylammonium (B224687) chalcocyanates (nBu₄N·XCN, where X = S or Se) as chalcogen-transfer reagents. nih.govresearchgate.net This method avoids the drawbacks associated with using elemental sulfur or selenium, such as high temperatures and difficult purification. researchgate.net The reaction of a phosphine with tetrabutylammonium thiocyanate (B1210189) or selenocyanate (B1200272) in a solvent like 1,2-dichloroethane (B1671644) at elevated temperatures provides the corresponding phosphine sulfide (B99878) or selenide (B1212193) in good to high yields. nih.govresearchgate.net

Below is a table summarizing the yields for the sulfurization of various triarylphosphines using tetrabutylammonium thiocyanate.

Table 1: Sulfurization of Triarylphosphines with nBu₄NSCN

| Phosphine | Product | Yield (%) |

|---|---|---|

| Triphenylphosphine (B44618) | Triphenylphosphine sulfide | 94 |

| Tris(4-methylphenyl)phosphine | Tris(4-methylphenyl)phosphine sulfide | 95 |

| Tris(4-methoxyphenyl)phosphine | Tris(4-methoxyphenyl)phosphine sulfide | 99 |

| Tris(4-fluorophenyl)phosphine | Tris(4-fluorophenyl)phosphine sulfide | 92 |

| Tris(pentafluorophenyl)phosphine | Tris(pentafluorophenyl)phosphine sulfide | 80 |

Data sourced from a study on phosphine chalcogenide synthesis. researchgate.net

This protocol demonstrates a broad substrate scope and represents a convenient route to phosphine chalcogenides, which are valuable as ligands for transition-metal catalysts and in organocatalysis. researchgate.net

Coordination Chemistry of Tris 4 Chlorophenyl Phosphine Ligands

Fundamental Principles of Coordination with Transition Metals

Tris(4-chlorophenyl)phosphine, with the chemical formula P(C₆H₄Cl)₃, is a white to light yellow solid at room temperature. wikipedia.org It is soluble in organic solvents like dichloromethane (B109758) and chloroform, which facilitates its use in a wide range of chemical reactions. wikipedia.org The coordination of this phosphine (B1218219) ligand to a transition metal center is primarily governed by the interplay of its electronic and steric characteristics.

Electronic and Steric Influence of 4-Chlorophenyl Groups

The electronic nature of this compound is influenced by the presence of chlorine atoms on the phenyl rings. The chlorine substituents are moderately electron-withdrawing, which reduces the electron-donating strength of the phosphorus atom compared to unsubstituted triphenylphosphine (B44618). materialsproject.org Despite this, it is still regarded as a robust phosphine ligand with a strong electron-donating ability that enhances the stability of the resulting metal complexes.

From a steric perspective, the bulky 4-chlorophenyl groups create a sterically hindered environment around the metal center to which it coordinates. This steric bulk can play a crucial role in determining the coordination number and geometry of the metal complex, as well as influencing the selectivity of catalytic reactions by controlling the approach of substrates to the metal's active site. The average P-C bond distance in the free ligand is 1.834 Å, and the average C-P-C bond angle is 101.9°. researchgate.net

Ligand Electronic Properties and Metal Center Interactions

The electronic properties of this compound are a key determinant in its interactions with transition metal centers. The ligand donates a pair of electrons from the phosphorus atom to an empty d-orbital on the metal, forming a sigma (σ) bond. researchgate.net The electron-withdrawing nature of the chlorophenyl groups can also allow for π-backbonding, where the metal donates electron density from a filled d-orbital to the empty σ* orbitals of the P-C bonds. This synergistic bonding model strengthens the metal-ligand bond and stabilizes the metal complex. The ligand's ability to modulate the electronic properties of the metal center is crucial for its application in catalysis.

Complexation with Diverse Metal Centers

This compound has been successfully employed in the synthesis of a variety of transition metal complexes, demonstrating its versatility as a ligand.

Palladium(II) Complexes

This compound readily forms stable complexes with palladium(II). These complexes have been synthesized and characterized using various spectroscopic techniques. For instance, mixed ligand palladium(II) complexes of the type [Pd(L₂)₂(L₁)₂]Cl₂, where L₁ is this compound and L₂ is a thiourea (B124793) or heterocyclic thione derivative, have been prepared. nih.gov Another example includes the synthesis of indenyl palladium(II) complexes bearing a this compound ligand. semanticscholar.org The synthesis of bis(acetylacetonato)palladium(II) with tris(p-chlorophenyl)phosphine has also been reported, yielding the complex Pd(acac)₂(p-C₁C₆H₄)₃P. researchgate.net

Table 1: Selected Palladium(II) Complexes with this compound

| Complex | Ancillary Ligands | Yield (%) | Reference |

|---|---|---|---|

| [Pd(thiourea)₂(P(C₆H₄Cl)₃)₂]Cl₂ | Thiourea | ~65-75 | nih.gov |

| [Pd(Ind)(P(4-Cl-C₆H₄)₃)(Tic)]ClO₄ | Indenyl, tert-butyl isocyanide | 84 | semanticscholar.org |

| Pd(acac)₂(P(C₆H₄Cl)₃) | Acetylacetonate (B107027) | 42 | researchgate.net |

Diiron Complexes

The coordination of this compound to diiron centers has led to the formation of complexes that are of interest as structural and functional models for the active sites of [FeFe]-hydrogenases. amazonaws.com The synthesis of diiron butane-1,2-dithiolate complexes containing this compound has been achieved. In these complexes, the phosphine ligand substitutes a carbonyl group, influencing the electronic properties of the diiron center. For example, the complex [Fe₂(CO)₅{P(4-C₆H₄Cl)₃}{μ-SCH₂CH(CH₂O₂CCH₃)S}] was synthesized in high yield via CO substitution.

Gold(I) Complexes

This compound also forms stable, linear complexes with gold(I). The synthesis of chloro(this compound)gold(I), [(p-ClC₆H₄)₃P]AuCl, is a well-established procedure. These complexes are typically prepared by the reaction of a gold(I) precursor, such as chloro(tetrahydrothiophene)gold(I), with the phosphine ligand. The resulting complex has been thoroughly characterized by multinuclear NMR spectroscopy and high-resolution mass spectrometry. While slight changes in the phosphine ligand, such as using this compound instead of triphenylphosphine, can still yield an Au₁₁ cluster, the electronic and steric differences can influence the final product. researchgate.net

Table 2: Spectroscopic Data for Chloro(this compound)gold(I)

| Nucleus | Chemical Shift (δ) | Coupling Constant (J) | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃) | 7.41-7.53 (m, 12H) | - | |

| ¹³C{¹H} NMR (CDCl₃) | 126.66 (d), 130.05 (d), 135.32 (d), 139.53 | J = 64.31 Hz, J = 12.79 Hz, J = 15 Hz | |

| ³¹P{¹H} NMR (CDCl₃) | 32.09 | - | |

| HRMS (ESI) | [M-Cl]⁺ = 560.9387 | - |

Rhodium Complexes

This compound serves as a co-catalyst in various rhodium-catalyzed reactions. These include coordination-assisted regioselective alkenylation of aromatic C-H bonds with terminal silylacetylenes and hydrogenation reactions. lookchem.comsigmaaldrich.com For instance, rhodium complexes with this compound have been utilized in the hydrogenation of various functional groups in organic compounds. lookchem.com The electronic nature of the phosphine ligand significantly influences the catalytic activities of these rhodium complexes. lookchem.com

Platinum Complexes

This compound is also employed as a co-catalyst in platinum-catalyzed reactions, such as allylation, which is crucial for forming carbon-carbon bonds in organic synthesis. lookchem.comsigmaaldrich.com The coordination of the phosphine to the platinum center is a key aspect of these catalytic systems.

Nickel Complexes

In the realm of nickel chemistry, this compound has been shown to enhance the catalytic activity of nickel complexes in various organic reactions, including cross-coupling reactions. Research has been conducted on the synthesis and characterization of nickel(II) complexes coordinated to tripodal ligands like tris(1-ethyl-4-iPr-imidazolyl)phosphine, which serve as models for histidine-coordinated nickel proteins. nih.gov While not directly involving this compound, this highlights the broader interest in phosphine ligands in nickel coordination chemistry. The synthesis of mixed dithiolates/phosphines nickel complexes often involves substitution of chlorido ligands, a process where phosphine characteristics play a significant role. bohrium.com

Other Transition Metal Systems

The versatility of this compound extends to other transition metal systems. It has been used in the synthesis of diiron dithiolate complexes, which are of interest due to their structural similarity to the active site of [FeFe]-hydrogenases. acs.org Specifically, diiron butane-1,2-dithiolate complexes with this compound have been synthesized and characterized. acs.org Additionally, this compound has been used to prepare molybdenum pentacarbonyl complexes. manchester.ac.uk In copper chemistry, phosphine ligands like triphenylphosphine are used in conjunction with other ligands to form copper(I) complexes. mdpi.com Palladium(II) complexes containing this compound and thiourea or heterocyclic thione ligands have been synthesized and characterized. researchgate.netresearchgate.net

Structural Characterization of Coordination Compounds

X-ray Crystallography Studies

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of coordination compounds. For this compound itself, the crystal structure has been determined, revealing an average P-C bond distance of 1.834 (2) Å and a C-P-C bond angle of 101.9 (1)°. researchgate.net

Advanced Spectroscopic Characterization Techniques

A variety of advanced spectroscopic techniques are employed to characterize coordination compounds containing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR: This is a primary tool for confirming the coordination of the phosphine ligand to the metal center. A downfield shift in the ³¹P resonance upon complexation is typically observed. For instance, in palladium(II) complexes, the coordination of this compound results in bands appearing between 19.34 and 27.6 ppm. researchgate.net A slight downfield shift is attributed to the electron-withdrawing effect of the chloro group. researchgate.net In palladium indenyl complexes with related aryl phosphines, the ³¹P{¹H} NMR spectra show a single signal that is shifted 20–30 ppm downfield compared to the free phosphine. mdpi.com

¹H and ¹³C NMR: These techniques provide detailed information about the organic ligands in the complex. In palladium(II) complexes with this compound and thiourea derivatives, upfield shifts in the >C=S resonance of the thiourea ligands are observed in the ¹³C NMR spectra upon coordination to palladium(II). researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational frequencies of functional groups within the complex.

UV-Visible Spectroscopy: UV-Visible spectroscopy can be used to study the electronic transitions within the coordination complexes. bohrium.com

The table below summarizes key spectroscopic data for a representative palladium(II) complex with this compound.

| Spectroscopic Technique | Key Observation | Reference |

| ³¹P NMR | Bands at 19.34–27.6 ppm indicating coordination to Pd(II). | researchgate.net |

| ¹³C NMR | Upfield shift of the >C=S resonance of co-ligands upon coordination. | researchgate.net |

| ¹H NMR | Provides structural information on the organic ligands. | researchgate.net |

| FT-IR | Characterizes vibrational modes of the complex. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P NMR)

NMR spectroscopy is a fundamental tool for characterizing this compound complexes.

¹H NMR: In the ¹H NMR spectrum of a chloro(this compound)gold(I) complex, the aromatic protons appear as a multiplet in the range of δ 7.41-7.53 ppm. amazonaws.com For palladium(II) complexes with this compound and thiourea or heterocyclic thione ligands, the aromatic protons of the this compound ligand are also observed in the typical aromatic region. researchgate.net

¹³C NMR: The ¹³C{¹H} NMR spectrum of chloro(this compound)gold(I) shows distinct signals for the carbon atoms of the chlorophenyl groups. amazonaws.com The signals appear at δ 126.66 (d, J = 64.31 Hz), 130.05 (d, J = 12.79 Hz), 135.32 (d, J = 15 Hz), and 139.53 ppm. amazonaws.com In palladium(II) complexes, the carbon signals for the this compound ligand are observed at approximately 129.0, 134.7, 135.5, and 138.2 ppm. researchgate.net

³¹P NMR: ³¹P NMR spectroscopy is particularly informative for studying phosphine complexes. The coordination of this compound to a metal center results in a significant downfield shift of the ³¹P signal compared to the free ligand. For instance, the free ligand exhibits a ³¹P NMR signal at around -6.5 ppm, while its complex with molybdenum pentacarbonyl shows a signal at 37.7 ppm. manchester.ac.uk In a chloro(this compound)gold(I) complex, the ³¹P{¹H} NMR spectrum shows a singlet at δ 32.09 ppm. amazonaws.com Palladium(II) complexes with this ligand show ³¹P signals in the range of 21.1 to 27.6 ppm. researchgate.net The coordination-induced shift is a clear indicator of complex formation. tdl.org

Table 1: NMR Spectroscopic Data for this compound and its Complexes

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| Chloro(this compound)gold(I) | 7.41-7.53 (m) | 126.66, 130.05, 135.32, 139.53 | 32.09 | amazonaws.com |

| [Pd(this compound)₂(thiourea)₂]Cl₂ | Aromatic region | 129.0, 134.7, 135.5, 138.2 | 22.2 | researchgate.net |

| [Pd(this compound)₂(methylthiourea)₂]Cl₂ | Aromatic region | ~129.0, 134.7, 135.5, 138.2 | 21.1 | researchgate.net |

| [Pd(this compound)₂(dimethylthiourea)₂]Cl₂ | Aromatic region | ~129.0, 134.7, 135.5, 138.2 | 22.6 | researchgate.net |

| [Pd(this compound)₂(tetramethylthiourea)₂]Cl₂ | Aromatic region | ~129.0, 134.7, 135.5, 138.2 | 24.2 | researchgate.net |

| [Pd(this compound)₂(pyridine-2(1H)-thione)₂]Cl₂ | Aromatic region | ~129.0, 134.7, 135.5, 138.2 | 26.4 | researchgate.net |

| [Pd(this compound)₂(pyrimidine-2(1H)-thione)₂]Cl₂ | Aromatic region | ~129.0, 134.7, 135.5, 138.2 | 26.4 | researchgate.net |

| [Pd(this compound)₂(1H-purine-6(9H)-thione)₂]Cl₂ | Aromatic region | ~129.0, 134.7, 135.5, 138.2 | 27.6 | researchgate.net |

| Tris(p-chlorophenyl)phosphine molybdenumpentacarbonyl | 7.0-7.4 (m) | Not reported | 37.7 | manchester.ac.uk |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the vibrational modes of the this compound ligand and its complexes. The P-Cl stretching vibrations are a key diagnostic feature, typically appearing in the range of 450–500 cm⁻¹. In a diiron butane-1,2-dithiolate complex containing this compound, the IR spectrum shows characteristic bands for the carbonyl groups, which are sensitive to the electronic effects of the phosphine ligand. tandfonline.com Similarly, in palladium(II) acetylacetonate complexes, the IR spectra are useful for identifying the bonding modes of the acetylacetonate ligand, which can be influenced by the phosphine. tdl.org For tris(p-chlorophenyl)phosphine molybdenum pentacarbonyl, CO stretching modes are observed at 2072.2 and 1920 cm⁻¹. manchester.ac.uk

Table 2: Infrared Spectroscopic Data for this compound Complexes

| Complex | Key IR Bands (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Tris(p-chlorophenyl)phosphine molybdenumpentacarbonyl | 2072.2 (s), 1920 (m) | ν(CO) | manchester.ac.uk |

| Chlorobis(4-chlorophenyl)phosphine | 450-500 | ν(P-Cl) |

Elemental Analysis

Elemental analysis is a fundamental technique used to confirm the bulk composition of newly synthesized this compound complexes. It provides the percentage of carbon, hydrogen, and other elements present in the compound, which are then compared to the calculated theoretical values based on the proposed molecular formula. For example, in the synthesis of Pd(II) complexes with this compound and various thiourea and heterocyclic thione ligands, elemental analysis was used to confirm the successful formation of the desired products. researchgate.net Similarly, the elemental composition of a bis(acetylacetonato)palladium(II) complex with tris(p-chlorophenyl)phosphine was verified, with calculated values of C, 50.18% and H, 3.91%, and found values of C, 50.74% and H, 3.63%. tdl.org Diiron butane-1,2-dithiolate complexes containing this phosphine ligand have also been characterized by elemental analysis to verify their composition. tandfonline.com

Conformational Analysis and Molecular Dynamics in Metal Complexes

The conformation of the this compound ligand within a metal complex is influenced by a balance of steric and electronic interactions. scbt.com The bulky chlorophenyl groups create a sterically hindered environment around the metal center, which can influence the geometry of the complex and the selectivity of catalytic reactions. scbt.com

Conformational analysis of triphenylphosphine, a closely related ligand, in metal complexes reveals that intramolecular non-bonded interactions govern its preferred orientation. rsc.org The principles derived from these studies, such as the concept of nadir energy planes, can be extended to understand the conformational preferences of this compound in its complexes. rsc.orgresearchgate.net The crystal structure of this compound itself shows an average P-C bond distance of 1.834(2) Å and a C-P-C bond angle of 101.9(1)°. researchgate.net These structural parameters will be altered upon coordination to a metal center.

Catalytic Applications and Mechanistic Investigations

Role as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, Tris(4-chlorophenyl)phosphine serves as a ligand that coordinates to a metal center, forming a catalyst complex. scbt.com The nature of this ligand significantly influences the catalytic activity, selectivity, and stability of the resulting complex.

The presence of electron-withdrawing chlorine atoms on the phenyl rings of this compound modifies the electron density at the phosphorus atom. This electronic effect influences the metal-ligand bonding, which in turn affects the reactivity of the catalytic species. scbt.com For instance, in certain palladium-catalyzed reactions, the electronic properties of phosphine (B1218219) ligands are critical in tuning the catalytic activity. scbt.com The steric bulk created by the three chlorophenyl groups also plays a significant role in controlling the selectivity of the reaction by influencing the geometry of the transition state and dictating the approach of the substrates to the metal center. scbt.com In some phosphine-catalyzed annulation reactions, electron-poor triarylphosphines like this compound have been shown to catalyze the reaction with excellent stereoselectivity. researchgate.net

Cross-Coupling Reactions

This compound has found application as a ligand in several important palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comsigmaaldrich.com

The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This compound has been employed as a ligand in this reaction. sigmaaldrich.comsigmaaldrich.com For example, it was used with tris(dibenzylideneacetone)dipalladium(0) (B46781) to catalyze the Suzuki-Miyaura reaction of tris(4-bromophenyl)amine (B153671) with benzene-1,4-diboronic acid to form polymers. rsc.orgrsc.org In this process, the phosphine ligand itself can also participate in the coupling reaction. rsc.orgrsc.org The choice of phosphine ligand is crucial for the efficiency of the Suzuki-Miyaura reaction, as it influences the stability and activity of the palladium catalyst. liv.ac.uk While tris(4-bromophenyl)phosphine showed sluggish reaction and low conversion, the corresponding phosphine oxide was also found to be inactive under normal Suzuki coupling conditions. liv.ac.uk

Table 1: Application of this compound in Suzuki-Miyaura Coupling

| Reactants | Catalyst System | Product | Reference |

| Tris(4-bromophenyl)amine and Benzene-1,4-diboronic acid | Tris(dibenzylideneacetone)dipalladium(0) / this compound | Polymer | rsc.orgrsc.org |

The Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene by coupling an unsaturated halide with an alkene. This compound has been utilized as a catalyst in solvent-free Heck reactions. unilongindustry.comunilongindustry.comlookchem.comchemicalbook.com The ligand's role is to stabilize the active palladium(0) species and to facilitate the oxidative addition and subsequent steps of the catalytic cycle. The choice of the phosphine ligand can significantly impact the selectivity and reactivity in the Heck reaction. fishersci.fr In some cases, the corresponding phosphine oxide, this compound oxide, was investigated in the Heck reaction with n-butyl acrylate, although the phosphine itself was found to potentially poison the palladium catalyst. liv.ac.uk

Table 2: Use of this compound in the Heck Reaction

| Reaction Type | Catalyst System | Additional Information | Reference |

| Solvent-free Heck reactions | This compound | General application as a catalyst. | unilongindustry.comunilongindustry.comlookchem.comchemicalbook.com |

| Heck reaction of this compound oxide with n-butyl acrylate | Palladacycle | The phosphine itself was noted to potentially poison the catalyst. | liv.ac.uk |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This compound is listed as a suitable ligand for this reaction. sigmaaldrich.comsigmaaldrich.com The electronic properties of the phosphine ligand are critical for the success of the Buchwald-Hartwig reaction, influencing the rates of both the oxidative addition of the aryl halide and the reductive elimination of the resulting amine product. The choice of the phosphine ligand and base can also affect the chemo- and regioselectivity of the reaction. fishersci.fr

Other Catalytic Transformations

Regioselective Alkenylation of Aromatic C-H Bonds

This compound serves as a crucial co-catalyst in the rhodium-catalyzed, coordination-assisted regioselective alkenylation of aromatic C-H bonds. lookchem.comsigmaaldrich.comunilongindustry.com This reaction involves the direct functionalization of a carbon-hydrogen bond on an aromatic ring with an alkene, a process of significant interest in organic synthesis for its atom economy. In this catalytic system, this compound acts as a ligand for the rhodium center.

The reaction typically involves the use of terminal silylacetylenes as the alkenylating agent. sigmaaldrich.comsigmaaldrich.com The phosphine ligand's electronic properties, influenced by the electron-withdrawing chlorine atoms, modulate the reactivity and selectivity of the rhodium catalyst. This coordination-assisted approach enables the precise targeting of specific C-H bonds, leading to high regioselectivity in the formation of the new carbon-carbon bond. lookchem.comsigmaaldrich.com This method is vital for the selective functionalization of complex aromatic compounds. lookchem.com

Table 1: Regioselective Alkenylation of Aromatic C-H Bonds

| Component | Role | Key Function |

| Catalyst | Rhodium complex | The active metal center for C-H activation. |

| Co-catalyst/Ligand | This compound | Modulates catalyst reactivity and selectivity. sigmaaldrich.comsigmaaldrich.com |

| Substrate | Aromatic compound | Provides the C-H bond for functionalization. |

| Reagent | Terminal silylacetylene | Acts as the source of the alkenyl group. sigmaaldrich.com |

| Significance | High Regioselectivity | Enables precise functionalization of aromatic rings. lookchem.com |

Allylation Reactions

In the field of organic synthesis, this compound is employed as a co-catalyst in allylation reactions catalyzed by platinum. lookchem.comsigmaaldrich.comsigmaaldrich.com These reactions are fundamental for the construction of carbon-carbon bonds, a cornerstone of molecular synthesis. lookchem.com The process involves the introduction of an allyl group from a suitable precursor, such as an allylic carbonate or acetate, to a nucleophile.

The role of this compound in this context is to form a complex with the platinum catalyst. This phosphine ligand influences the electronic environment of the metal center, thereby affecting the efficiency and outcome of the catalytic cycle. The resulting platinum-phosphine complex facilitates the activation of the allylic substrate and the subsequent nucleophilic attack, leading to the formation of the desired allylated product.

Table 2: Platinum-Catalyzed Allylation Reactions

| Component | Role | Description |

| Catalyst | Platinum salt (e.g., Pt(cod)Cl₂) | The primary metal catalyst. |

| Co-catalyst/Ligand | This compound | Forms an active complex with platinum, influencing the reaction. lookchem.comsigmaaldrich.comunilongindustry.com |

| Substrate | Allylic compound (e.g., allylic carbonate) | The source of the allyl group. |

| Nucleophile | Various nucleophiles (e.g., malonates) | The species that attacks the allyl group. |

| Reaction Type | Carbon-Carbon Bond Formation | Crucial for building molecular complexity. lookchem.com |

Preparation of Chromans and (E,E)-1,3-dienes

This compound has been identified as an effective catalyst for the synthesis of chromans and (E,E)-1,3-dienes. lookchem.comsigmaaldrich.comchemicalbook.com This transformation is achieved through the reaction of γ-substituted allenoates with aldehydes. sigmaaldrich.comchemicalbook.com Chromans are important heterocyclic scaffolds found in a variety of biologically active compounds, making this synthetic route particularly valuable for the pharmaceutical industry. lookchem.com

In this phosphine-catalyzed reaction, the allenoate acts as a three-carbon component that undergoes a cycloaddition or a related annulation process with the aldehyde. The specific outcome, whether the formation of a chroman or a diene, can be controlled by the reaction conditions and the substitution pattern of the starting materials. The catalytic activity of this compound is central to facilitating this transformation efficiently.

Table 3: Synthesis of Chromans and (E,E)-1,3-Dienes

| Component | Role | Function |

| Catalyst | This compound | Facilitates the reaction between the allenoate and aldehyde. sigmaaldrich.comchemicalbook.com |

| Reactant 1 | γ-Substituted allenoate | Acts as the key building block. sigmaaldrich.com |

| Reactant 2 | Aldehyde | Reacts with the allenoate to form the product. |

| Product(s) | Chromans, (E,E)-1,3-dienes | Important structural motifs in organic and medicinal chemistry. lookchem.com |

| Application | Pharmaceutical Synthesis | Crucial for preparing intermediates and active compounds. lookchem.com |

Heterogeneous Catalysis and Immobilization Strategies

While this compound is effective as a homogeneous catalyst, its separation from the reaction mixture can be challenging, which is a common drawback for such catalysts in industrial applications. uni-regensburg.de To overcome this, strategies for the heterogenization of homogeneous catalysts are employed. This involves immobilizing the catalyst or ligand onto a solid support, which allows for easy recovery by filtration and potential reuse, aligning with the principles of green chemistry. uni-regensburg.debath.ac.uk

Common strategies for immobilization that could be applied to this compound include anchoring it to various solid supports. These supports can range from inorganic materials like silica (B1680970) and alumina (B75360) to organic polymers and more advanced materials such as magnetic nanoparticles and metal-organic frameworks (MOFs). uni-regensburg.debath.ac.uk For instance, a phosphine ligand can be chemically bonded to a polymer backbone or encapsulated within the porous structure of a MOF. bath.ac.ukmdpi.com The use of magnetic nanoparticles as a support is particularly advantageous as it allows for the simple magnetic separation of the catalyst from the reaction medium. uni-regensburg.de These heterogeneous systems aim to combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. uni-regensburg.de

Table 4: Potential Immobilization Supports for Phosphine Ligands

| Support Material | Description | Advantages |

| Polymers | e.g., Polystyrene | Robust, chemically versatile for functionalization. mdpi.com |

| Silica/Alumina | Porous inorganic oxides | High surface area, thermal stability. uni-regensburg.de |

| Magnetic Nanoparticles | e.g., Fe₃O₄ | Easy separation using an external magnet, high recyclability. uni-regensburg.de |

| Metal-Organic Frameworks (MOFs) | Crystalline porous materials | High surface area, tunable pore size and functionality. uni-regensburg.debath.ac.uk |

Advanced Materials Science Applications

Development of Phosphorescent Materials

While TCPP itself is not noted for phosphorescence, its derivatives, particularly its oxide and metal complexes, are effective phosphorescent materials. For instance, tris(4-chlorophenyl)phosphine oxide is recognized as a pure organic phosphor. springernature.com

Furthermore, when used as a ligand in metal complexes, TCPP facilitates the creation of highly phosphorescent materials. Gold(I) complexes incorporating the this compound ligand, such as iodo(this compound)gold(I) (ITCPAu), exhibit significant phosphorescence. chemrxiv.orgpolyu.edu.hk The dimer of ITCPAu, in particular, shows a high phosphorescence quantum yield, demonstrating the ligand's role in promoting efficient light emission from the triplet excited state. chemrxiv.org

The development of stable luminescent radicals from this compound has significant implications for the field of organic light-emitting diodes (OLEDs). chinesechemsoc.org Stable organic radicals, or doublet emitters, are considered next-generation luminophores because their emission stems from the radiative decay of the lowest doublet excited state (D1) to the doublet ground state (D0). chinesechemsoc.org This mechanism allows radical-based emitters to potentially bypass the typical limitations of singlet and triplet excitons in conventional OLEDs, making it possible to achieve an internal quantum efficiency of up to 100%. chinesechemsoc.orgchemrxiv.orgchinesechemsoc.org

Although direct integration of TCPP into commercial OLEDs is a subject of ongoing research, its ability to form highly stable and luminescent radicals positions it as a key compound of interest for developing next-generation, high-efficiency OLEDs. chemrxiv.orgchinesechemsoc.org

Functional Materials with Tuned Optical and Electrical Properties

This compound is instrumental in creating functional materials whose optical and electrical properties can be precisely controlled. This is achieved through phenomena such as aggregation-induced emission, the generation of stable luminescent radicals, and mechanochromic luminescence.

Aggregation-induced emission is a photophysical phenomenon where non-emissive molecules become highly luminescent upon aggregation. Radical species generated from this compound exhibit this property; they are not emissive in a solution state but become brightly emissive in the solid-state. chemrxiv.orgresearchgate.net This AIE characteristic is achieved without requiring additional chemical modifications. chemrxiv.org

The AIE properties are even more pronounced in certain metal complexes. The gold(I) complex, iodo(this compound)gold(I) (ITCPAu), is a well-documented AIE-active system. chemrxiv.orgresearchgate.net In a solution of pure dimethyl sulfoxide (B87167) (DMSO), ITCPAu is non-emissive. However, upon the addition of water, which acts as a poor solvent, the molecules aggregate and exhibit strong photoluminescence. chemrxiv.orgresearchgate.net

Table 1: Aggregation-Induced Emission (AIE) Properties of ITCPAu

| Property | Description | Reference |

|---|---|---|

| System | iodo(this compound)gold(I) (ITCPAu) in DMSO/water | chemrxiv.orgresearchgate.net |

| Behavior in Solution | Non-emissive in pure DMSO solution. | researchgate.net |

| AIE Trigger | Addition of water (a poor solvent) induces aggregation. | chemrxiv.orgresearchgate.net |

| Emission in Aggregate State | Fluorescence intensity increases significantly with higher water fractions. | researchgate.net |

| Emission Wavelength | ~485 nm | researchgate.net |

A remarkable property of this compound is its ability to form stable and luminescent organic radicals through a simple photoactivation process. chinesechemsoc.orgchinesechemsoc.org When crystals of TCPP are exposed to UV irradiation, they undergo a transformation to generate radical species that exhibit a robust red emission. chinesechemsoc.orgchemrxiv.org These radicals are exceptionally stable, with their emissive properties persisting for over a year under ambient conditions when kept in the crystalline state. chemrxiv.org

The formation and stability of these luminescent radicals are attributed to a symmetry-breaking mechanism within the crystal lattice. chinesechemsoc.orgchinesechemsoc.orgrsc.org This structural change alters the molecule's conformation and redox properties, facilitating the generation and stabilization of the radical species. chinesechemsoc.orgchinesechemsoc.org

Table 2: Properties of Photoinduced Radicals from TCPP Crystals

| Property | Description | Reference |

|---|---|---|

| Precursor | This compound (TCPP) crystals | chinesechemsoc.orgchemrxiv.org |

| Activation Method | UV irradiation (e.g., 365 nm) | chemrxiv.org |

| Resulting Species | Stable luminescent organic radicals | chinesechemsoc.orgchinesechemsoc.org |

| Emission Color | Red | chinesechemsoc.orgchinesechemsoc.org |

| Emission Peak | ~620 nm | chemrxiv.org |

| Stability | Stable in the crystalline state for over one year at ambient conditions. | chemrxiv.org |

| Underlying Mechanism | Photoinduced symmetry breaking in the crystal structure. | chinesechemsoc.orgchinesechemsoc.org |

Mechanochromic luminescence is a form of reversible color change in response to mechanical stimuli like grinding or pressure. While TCPP itself is not the primary active component, its gold(I) complex, ITCPAu, displays significant mechanochromic behavior. chemrxiv.orgpolyu.edu.hk The pristine monomer crystals of ITCPAu exhibit green luminescence. chemrxiv.org Upon grinding, the emission color changes dramatically to nearly pure white light. chemrxiv.orgpolyu.edu.hk This change is attributed to alterations in molecular arrangement and intermolecular interactions caused by the mechanical force. researchgate.net

Table 3: Mechanochromic Luminescence of ITCPAu Monomer Crystals

| State | Stimulus | Emission Color | CIE 1931 Coordinates | Reference |

|---|---|---|---|---|

| Pristine Crystals | None | Green | Not specified | chemrxiv.orgpolyu.edu.hk |

| Ground Powder | Grinding | White-light | (0.29, 0.31) | chemrxiv.org |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been extensively applied to investigate the geometric and electronic characteristics of Tris(4-chlorophenyl)phosphine. chinesechemsoc.orgchinesechemsoc.org DFT calculations, combined with X-ray crystallographic analysis, have revealed that TCPP can exhibit symmetry breaking in the crystalline state, leading to charge separation within the molecules. researchgate.net This phenomenon is considered a primary factor in the generation of stable solid-state emissive radicals. researchgate.net

In one study, the optimized molecular structure of TCPP in the gas phase was shown to have a C3 conformation with identical dihedral angles for the phenyl rings. chinesechemsoc.org However, in the crystalline form, the dihedral angles of the phenyl rings differ, with one being significantly larger than the others. chinesechemsoc.org Specifically, one phenyl ring is nearly parallel to the lone pair of the phosphorus atom. chinesechemsoc.org DFT calculations have also been used to analyze the molecular structures of TCPP radical cations and anions in the gas phase. chinesechemsoc.org

Furthermore, DFT has been instrumental in understanding the photochromic properties of TCPP derivatives. For donor-acceptor structured triarylphosphines containing chlorinated phenyl groups, DFT and time-dependent DFT (TD-DFT) calculations have been used to analyze the electron cloud distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), confirming the charge transfer characteristics of these molecules. rsc.orgrsc.org

Prediction of Electronic and Steric Properties

Computational methods are crucial for predicting the electronic and steric properties of phosphine (B1218219) ligands like this compound, which in turn govern the behavior of their metal complexes. These properties are often quantified using parameters such as the Tolman electronic parameter (TEP) and the Tolman cone angle.

The electronic nature of phosphine ligands can be assessed through various computational approaches, including the analysis of the molecular electrostatic potential minimum (Vmin). manchester.ac.uk For substituted phosphines, DFT calculations on nickel carbonyl complexes, such as [Ni(CO)3(PR3)], have been used to derive computational ligand electronic parameters. manchester.ac.uk The electron-withdrawing nature of the chloro-substituents in TCPP influences its electronic properties, making it a less basic ligand compared to unsubstituted triphenylphosphine (B44618). manchester.ac.uk

The steric bulk of a phosphine ligand is a key factor in determining the stability and reactivity of its metal complexes. manchester.ac.uk Computational modeling allows for the precise calculation of the Tolman cone angle, providing a quantitative measure of the steric hindrance around the metal center. The interplay between these electronic and steric effects dictates the ligand's coordination chemistry and its efficacy in catalytic applications. researchgate.net

Mechanistic Insights into Catalytic Cycles

This compound is utilized as a ligand in a variety of transition metal-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.comsigmaaldrich.com Computational chemistry, particularly DFT, has been pivotal in unraveling the mechanisms of these catalytic cycles. researchgate.net

By modeling the entire reaction pathway, including reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of the catalytic process. researchgate.net These studies help in identifying the roles of the phosphine ligand in key steps such as oxidative addition, transmetalation, and reductive elimination. researchgate.net For instance, in the Suzuki-Miyaura coupling, DFT calculations have shown that oxidative addition is primarily influenced by electronic effects, whereas transmetalation and reductive elimination are controlled by a combination of both steric and electronic factors. researchgate.net Specifically, electron-withdrawing ligands like TCPP can lower the energy barrier for the transmetalation step. researchgate.net

In the context of ruthenium(II) complexes, computational studies have been used to understand the reactivity of these complexes in substitution reactions. bohrium.com DFT-calculated parameters such as electronic chemical potential, hardness, and electrophilicity index, along with the HOMO-LUMO energy gap, have been correlated with the kinetic stability and reactivity of the complexes. bohrium.com

Conformational Analysis and Stability Studies

The conformational flexibility of this compound and its metal complexes plays a significant role in their stability and reactivity. Computational methods are employed to explore the potential energy surface and identify the most stable conformers.

A notable aspect of TCPP is its ability to generate stable radicals upon photoactivation in the crystalline state. chinesechemsoc.orgchinesechemsoc.org Mechanistic studies suggest that molecular symmetry breaking in the crystal leads to changes in molecular conformation, redox properties, and molecular packing, which in turn facilitates radical generation and stabilization. chinesechemsoc.org The dense crystal packing acts as a protective cage, stabilizing the formed radicals. chinesechemsoc.org This stability is evidenced by an emission half-life of over a week under ambient conditions. chinesechemsoc.org

In square planar complexes, such as those of palladium(II) and platinum(II), the coordination of two phosphine ligands can result in cis and trans isomers. The relative stability of these isomers is dictated by a delicate balance of steric and electronic effects.

Computational studies, often using DFT, are employed to calculate the energies of both isomers to predict their relative populations. nih.govacs.org For example, in a study of cobalt(II) nalidixate complexes with a pyridine-based urea (B33335) ligand, DFT calculations were used to show the energy difference between the cis and trans isomers. nih.gov In another study on cycloplatinated complexes, the trans to cis isomerization was observed upon photochemical irradiation, and the photophysical properties were found to be dependent on the isomeric form. acs.org

The structure of trans-Dibromidobis[this compound]palladium(II) has been reported, confirming the trans arrangement of the phosphine ligands. ufs.ac.za Theoretical modeling supports experimental findings and provides a deeper understanding of the factors that govern the observed stereochemistry and the differing photoactivity between isomers. acs.org

Biological and Medicinal Chemistry Research Applications

Evaluation of Biological Activities of Metal Complexes

The incorporation of Tris(4-chlorophenyl)phosphine as a ligand in metal complexes, particularly with palladium (Pd) and platinum (Pt), has been a strategy to develop new therapeutic agents. Researchers have synthesized and evaluated these complexes for a range of biological activities.

Palladium(II) complexes featuring this compound as a primary ligand (L1) and various thiourea (B124793) or heterocyclic thione derivatives as secondary ligands (L2) have been synthesized and evaluated for their antibacterial properties. researchgate.net A study screened these mixed-ligand complexes against both Gram-positive and Gram-negative bacterial strains. researchgate.net The results indicated that several of the synthesized compounds exhibited significant activity when compared to the standard drug, Imipenem. researchgate.net

Table 1: Antibacterial Activity of Pd(II) this compound Complexes

| Bacterial Strain | Activity of Complexes | Standard Drug (Imipenem) Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | Significant activity observed for some complexes. researchgate.net | 19 researchgate.net |

| Staphylococcus aureus | Significant activity observed for some complexes. researchgate.net | 14 researchgate.net |

| Pseudomonas aeruginosa | Significant activity observed for some complexes. researchgate.net | 16 researchgate.net |

| Salmonella typhi | Significant activity observed for some complexes. researchgate.net | 17 researchgate.net |

The cytotoxic potential of metal complexes containing this compound has been a primary focus of research. These complexes are often designed as alternatives to existing platinum-based chemotherapy drugs.

Palladium(II) complexes with this compound and thiourea-based co-ligands were screened for antitumor activity against the human cervical carcinoma cell line (HeLa) and the human breast cancer cell line (MCF-7). researchgate.net The results were found to be comparable to the standard anticancer drug, doxorubicin. researchgate.net

Further studies have involved the rational design of palladium(II) indenyl and allyl complexes that incorporate this compound alongside various isocyanide ancillary ligands. mdpi.com The choice to include this compound was based on the stability and cytotoxicity it can confer to such complexes. mdpi.com

Similarly, heteroleptic Pd(II) dithiocarbamate (B8719985) complexes and monofunctional platinum(II) dithiocarbamate complexes containing this compound have been synthesized and tested for their cytotoxic effects. researchgate.netrsc.org Screening against the HeLa cell line showed that these complexes exhibit significant cytotoxic potential. researchgate.net A Sulforhodamine B (SRB) assay was used to test the cytotoxic potential of platinum(II) complexes against various cancer cell lines. rsc.org

Table 2: Antitumor and Cytotoxicity Screening of Metal Complexes with this compound

| Complex Type | Cell Line(s) | Screening Outcome | Reference |

|---|---|---|---|

| Pd(II) with Thiourea/Heterocyclic Thiones | HeLa (Human Cervical Carcinoma), MCF-7 (Human Breast Cancer) | Activity comparable to doxorubicin. | researchgate.net |

| Pd(II) Indenyl with Isocyanides | Various cancer cell lines | Screened for stability and cytotoxicity. | mdpi.com |

| Heteroleptic Pd(II) Dithiocarbamates | HeLa (Human Cervical Carcinoma) | Evaluated for anticancer activity. | researchgate.net |

| Monofunctional Pt(II) Dithiocarbamates | Various cancer cell lines | Cytotoxic potential tested via SRB assay. | rsc.org |

Building on initial screenings, detailed anticancer activity studies have quantified the efficacy of these metal complexes. Heteroleptic Pd(II) dithiocarbamate complexes containing this compound showed potent anticancer activity against the HeLa cell line. researchgate.net Two such complexes, designated 1 and 2, demonstrated significantly lower IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) than the standard drug cisplatin. researchgate.net The study suggested that the anticancer action of these compounds involves interaction with DNA, leading to DNA damage and apoptosis, as evidenced by a DNA ladder assay. researchgate.net

Table 3: IC₅₀ Values of a Pd(II) Dithiocarbamate Complex with this compound

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Complex 1 | HeLa | 22.176 researchgate.net |

| Complex 2 | HeLa | 26.166 researchgate.net |

| Cisplatin (Standard) | HeLa | 78.075 researchgate.net |

The antioxidant potential of Pd(II) Tris-4-chlorophenyl phosphine (B1218219) complexes has also been investigated. researchgate.net The antioxidant capacity of these compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. researchgate.net The study measured the percentage of radical scavenging at different concentrations and determined the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. researchgate.net

Table 4: Antioxidant DPPH Activity of a Pd(II) this compound Complex

| Compound No. | Concentration (20 μg/mL) % Inhibition | Concentration (40 μg/mL) % Inhibition | IC₅₀ (μg/mL) |

|---|---|---|---|

| 1 | 11.58 | 43.09 | 46.55 researchgate.net |

Application in Synthesis of Biologically Active Compounds

Beyond its role in bioactive metal complexes, this compound serves as a critical reagent or catalyst in the synthesis of complex organic molecules, many of which are scaffolds for biologically active compounds.

In phosphine-catalyzed reactions, this compound has been shown to improve reaction efficiency in certain cases due to its electron-withdrawing nature. For instance, in the phosphine-catalyzed [4+2] annulation of α-substituted allenoates and cyclic ketimines to produce sultam-fused tetrahydropyridines, the use of triarylphosphines with electron-withdrawing groups, such as this compound, was found to increase the reaction's efficiency. nih.gov

It has also been employed in the olefination of α-diazo-δ-valerolactams with aldehydes, where it produced predominantly (E)-configured olefins, although yields were modest. mdpi.com Furthermore, the compound has been used in three-component reactions involving phosphines, enynes, and aldimines to synthesize γ-lactams possessing an α-phosphorus ylide moiety. nycu.edu.tw The electron-pulling ability of the this compound moiety was noted to influence the bond lengths within the resulting ylide structure. nycu.edu.tw

In the context of the Mitsunobu reaction, a versatile method for producing esters, ethers, and other functional groups, the use of this compound in place of the more common triphenylphosphine (B44618) has been reported to nearly double the yield in certain challenging etherification reactions for the synthesis of complex molecules. scribd.com This highlights its utility in preparing precursors for pharmacologically active compounds. scribd.com The ligand was also tested in the hydroformylation of acrolein acetal, proving to be one of the most active ligands tested for this transformation, which is a key step in producing building blocks for drug molecules. core.ac.uk

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry Studies of Metal Complexes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. sathyabama.ac.inthepharmajournal.com It provides information on the thermodynamics and kinetics of electron transfer processes. thepharmajournal.com In the study of metal complexes, CV can reveal how ligands influence the redox potentials of the metal center and the stability of different oxidation states. sathyabama.ac.inanalis.com.my

The electrochemical properties of metal complexes containing ligands derived from tris(4-chlorophenyl)phosphine have been investigated. For instance, the electrochemical behavior of 3,4,5-tris(4-chlorophenyl)-1,2-diphosphaferrocene has been studied using cyclic voltammetry. nih.gov This complex features a diphosphacyclopentadienyl ligand derived from a tris(chlorophenyl) precursor.

A comparative study with its 3-chlorophenyl isomer revealed insights into the electronic effects of the substituent position. nih.gov During oxidation, no significant differences were observed between the 3-chloro and 4-chloro substituted 1,2-diphosphaferrocenes. nih.gov The oxidation potentials for both were shifted to more positive values by 0.48–0.53 V compared to ferrocene, indicating that the position of the chlorine atoms on the phenyl rings did not substantially affect the Highest Occupied Molecular Orbital (HOMO) energy of these particular complexes. nih.gov

However, the reduction potentials showed a more noticeable difference. The reduction potential for the 1,2-diphosphaferrocene with 4-chlorophenyl groups was positively shifted by 0.32 V compared to the one with 3-chlorophenyl groups. nih.gov This suggests that the LUMO (Lowest Unoccupied Molecular Orbital), which is primarily located on the cyclopentadienyl (B1206354) fragments, is more significantly influenced by the para-chloro substitution. nih.gov

Table 1: Comparative Electrochemical Data for Tris(chlorophenyl)-1,2-diphosphaferrocenes nih.gov

| Compound | Oxidation Potential (V) | Reduction Potential (V) |

|---|---|---|

| 3,4,5-tris(4-chlorophenyl)-1,2-diphosphaferrocene | +0.48-0.53 (vs. Ferrocene) | Not specified, but 0.32 V more positive than the 3-chloro isomer |

| 3,4,5-tris(3-chlorophenyl)-1,2-diphosphaferrocene | +0.48-0.53 (vs. Ferrocene) | Not specified |

Redox Properties and Stability of Radical Species

The study of radical species derived from phosphines and related compounds provides insight into their redox stability and potential applications in materials science. The triphenylmethyl (trityl) radical is a well-known kinetically persistent radical. nih.gov Its stability can be tuned by substitution on the phenyl rings. nih.gov

While not a phosphine (B1218219), the stability of the tris(4-chlorophenyl)methyl radical offers a useful analogy. Research on various para-substituted trityl radicals has shown that the chloro-substituted radical is the least stable among them, decomposing completely over a couple of days in toluene (B28343) even in the absence of light. nih.gov This suggests that the corresponding this compound radical cation might also exhibit limited stability.

Conversely, unique properties have been observed for the this compound (TCPP) radical species in the solid state. researchgate.net It has been reported to exhibit aggregation-induced emission, a phenomenon where the molecule is not emissive in solution but becomes brightly emissive in the aggregated or solid state. researchgate.net This property is attributed to a unique symmetry breaking in the crystalline state, as revealed by X-ray crystallography and density functional theory (DFT) calculations. researchgate.net

Q & A

Q. Q1. What are the primary applications of tris(4-chlorophenyl)phosphine in synthetic chemistry?

this compound serves as a ligand in metal-catalyzed reactions, particularly in cross-coupling and coordination chemistry. Its electron-withdrawing chlorine substituents enhance stability in oxidative conditions, making it suitable for catalytic systems requiring air-sensitive metals like palladium or nickel. For example, it can stabilize metal centers in Suzuki-Miyaura couplings, though its steric bulk may require optimization of reaction conditions (e.g., solvent polarity, temperature) to balance activity and selectivity .

Q. Q2. How should researchers safely handle this compound in laboratory settings?

While specific safety data for this compound is limited, analogous phosphines (e.g., triphenylphosphine derivatives) suggest precautions:

- Use gloves (nitrile) and eye protection to avoid skin/eye irritation.

- Work in a fume hood to minimize inhalation risks.

- Store in airtight containers under inert gas (e.g., argon) to prevent oxidation.

Refer to safety protocols for structurally similar compounds (e.g., tris(4-methoxyphenyl)phosphine) for guidance on spill management and waste disposal .

Q. Q3. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ³¹P NMR identifies phosphorus environment shifts (δ ~20–30 ppm for aryl phosphines). Compare with tris(4-methoxyphenyl)phosphine (δ ~25 ppm) to assess electronic effects .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 395.9 for C₁₈H₁₂Cl₃P).

- X-ray Crystallography : Resolve steric effects using programs like SHELXL for small-molecule refinement .

Advanced Research Questions

Q. Q4. How does this compound enable the generation of luminescent radicals, and what are the experimental design considerations?

In a 2022 study, this compound was photoactivated to form a stable luminescent radical with red emission in crystalline states. Key steps:

Crystal Engineering : Co-crystallize with electron-deficient acceptors to stabilize radical intermediates.

Photoirradiation : Use UV-Vis light (e.g., 365 nm) to induce homolytic P–C bond cleavage.

Characterization : Monitor radical stability via EPR spectroscopy and emission spectra.

Contradictions in emission efficiency may arise from crystal packing differences or impurities; ensure purity via recrystallization or HPLC .

Q. Q5. How can researchers resolve contradictions in reported catalytic activity data for this compound?

Discrepancies in catalytic performance (e.g., turnover frequency, yield) may stem from:

- Impurity Profiles : Trace oxidants (e.g., phosphine oxides) can deactivate catalysts. Use ³¹P NMR to quantify oxidation.

- Metal Coordination Geometry : Test alternative metals (e.g., Pd vs. Ni) and compare with tris(2-methoxyphenyl)phosphine to isolate steric/electronic contributions .

- Reaction Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but accelerate ligand dissociation.

Q. Q6. What methodological advancements are needed to improve the use of this compound in high-throughput screening?

Current limitations include slow reaction kinetics and ligand degradation under harsh conditions. Proposed solutions:

- Automated Ligand Screening : Pair with robotic platforms to test ligand/metal ratios systematically.

- In Situ Monitoring : Use Raman spectroscopy to track ligand stability during catalysis.

- Computational Modeling : DFT calculations (e.g., bond dissociation energies) can predict ligand robustness .

Data Analysis and Contradictions

Q. Q7. How should researchers address inconsistencies in the quantification of this compound degradation products?

Analytical challenges (e.g., high LOQ for phosphite byproducts) require:

Q. Q8. Why do computational models sometimes fail to predict the reactivity of this compound in catalytic cycles?

Gaps in modeling may arise from:

- Neglecting Solvent Dynamics : Include explicit solvent molecules in MD simulations.

- Overlooking Non-Covalent Interactions : Halogen bonding (Cl···metal) may influence coordination but is rarely modeled. Validate with XAS (X-ray absorption spectroscopy) .

Emerging Applications

Q. Q9. Can this compound be integrated into hybrid materials for optoelectronic devices?

Preliminary work shows potential in:

Q. Q10. What regulatory considerations apply to this compound in environmental chemistry?

While not yet listed as an SVHC, structurally related phosphites (e.g., tris(4-nonylphenyl)phosphite) face restrictions under REACH due to persistence/bioaccumulation risks. Preemptively assess:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.